

Lapdap: A Post-Mortem on a Once-Promising Low-Cost Antimalarial

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A comparative analysis of the cost-effectiveness of **Lapdap** (chlorproguanil-dapsone), a fixed-dose antimalarial combination, reveals a cautionary tale in drug development. Developed as an affordable alternative for uncomplicated Plasmodium falciparum malaria in Africa, its initial efficacy was overshadowed by safety concerns that ultimately led to its withdrawal from the market in 2008. This guide provides a detailed comparison of **Lapdap** with its contemporaries, supported by clinical trial data, and explores the critical balance between affordability, efficacy, and safety in the context of public health.

Lapdap, a combination of the antifolates chlorproguanil and dapsone, was developed through a public-private partnership with the goal of providing a low-cost treatment for malaria.[1] Clinical trials demonstrated its efficacy, particularly in regions with growing resistance to existing therapies like sulfadoxine-pyrimethamine.[2] However, the promise of an affordable and effective treatment was ultimately undermined by the risk of drug-induced hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a common genetic condition in malaria-endemic regions.[1][3]

Comparative Efficacy and Safety

Clinical trials conducted before its withdrawal provide a snapshot of **Lapdap**'s performance against other antimalarial treatments of its time, primarily sulfadoxine-pyrimethamine (SP) and artemether-lumefantrine (AL).

Lapdap vs. Sulfadoxine-Pyrimethamine (SP)



A large, double-blind randomized controlled trial involving 1850 children across five African countries showed that **Lapdap** was significantly more efficacious than SP.[2] The study reported a 96% acceptable clinical and parasitological response for **Lapdap** by day 14, compared to 89% for SP.[2] Despite this higher efficacy, the trial also highlighted a greater incidence of hematological adverse effects with **Lapdap**.[2]

Outcome Measure	Lapdap (Chlorproguanil- Dapsone)	Sulfadoxine- Pyrimethamine (SP)
Acceptable Clinical and Parasitological Response (Day 14)	96% (1313/1368)	89% (306/344)
Adverse Events Reported	46%	50%
Mean Hemoglobin at Day 7 (g/L)	Lower than SP group by 4 g/L	Higher than Lapdap group

Table 1: Comparison of **Lapdap** and Sulfadoxine-Pyrimethamine in Children with Uncomplicated Falciparum Malaria.[2]

Lapdap vs. Artemether-Lumefantrine (AL)

A randomized trial in The Gambia comparing **Lapdap** (CD) with artemether-lumefantrine (AL) in 1238 children revealed a higher treatment failure rate for **Lapdap**.[1] Within 28 days, 18% of children treated with **Lapdap** required rescue medication compared to 6.1% of those treated with AL.[1] Furthermore, the incidence of severe anemia was significantly higher in the **Lapdap** group.[1]



Outcome Measure	Lapdap (Chlorproguanil- Dapsone)	Artemether-Lumefantrine (AL)
Treatment Failure Rate (requiring rescue medication by Day 28)	18% (109/595)	6.1% (36/587)
Incidence of Severe Anemia (Hb < 5 g/dL)	2.9% (17/595)	1.0% (6/587)
Mean Hemoglobin Concentration at Day 3	Lower than AL group (difference of 0.43 g/dL)	Higher than Lapdap group

Table 2: Comparison of **Lapdap** and Artemether-Lumefantrine in Children with Uncomplicated Malaria.[1]

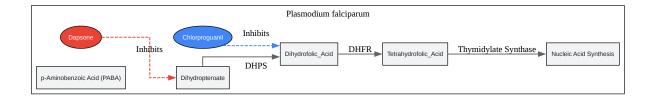
The Achilles' Heel: G6PD Deficiency and Hemolytic Anemia

The primary reason for **Lapdap**'s withdrawal was the unacceptable risk of hemolytic anemia in individuals with G6PD deficiency.[3][4] Dapsone, a component of **Lapdap**, is known to induce hemolysis in G6PD-deficient individuals.[5][6] Clinical trials confirmed this risk, showing a significant drop in hemoglobin levels in G6PD-deficient patients treated with **Lapdap** or its combination with artesunate (CDA).[3][4] In one study, G6PD-deficient patients treated with CDA had a mean hemoglobin nadir of 75 g/L at Day 7, compared to 97 g/L for those treated with AL.[4] This severe adverse effect negated the benefits of its low cost and efficacy, making it an unsuitable option for public health programs in regions where G6PD deficiency is prevalent and routine screening is not feasible.

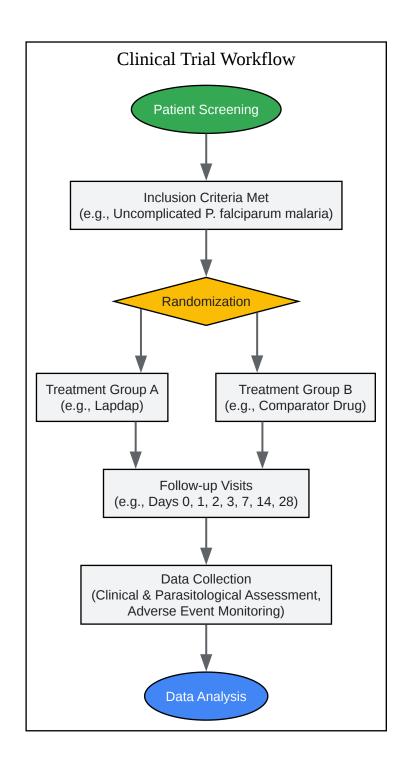
Mechanism of Action: Targeting Folate Synthesis

Lapdap's antimalarial activity stems from the synergistic inhibition of the folate biosynthesis pathway in Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's rapid replication.[7] Chlorproguanil primarily inhibits dihydrofolate reductase (DHFR), while dapsone inhibits dihydropteroate synthase (DHPS).[7][8]









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